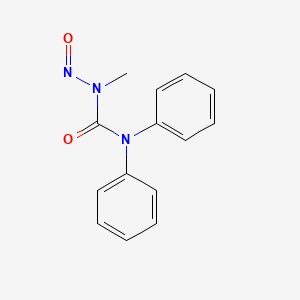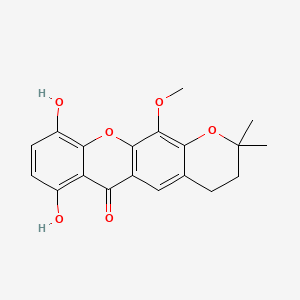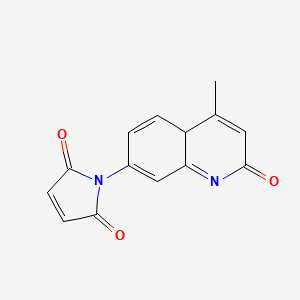
Carbostyril Maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbostyril Maleimide is a UV-dye with a molecular formula of C14H10N2O3 and a molecular weight of 254.24 . It is used for proteomics research .
Synthesis Analysis
The synthesis of maleimides, including Carbostyril Maleimide, often involves the use of synthetic methods that are classified and comparatively analyzed for their advantages and drawbacks . For instance, the synthesis of bis(3-ethyl-5-methyl-4-maleimidophenyl)methane/furan adduct (BMF) involves the introduction of bis(3-ethyl-5-methyl-4-maleimidophenyl)methane and acetone into a flask .Molecular Structure Analysis
The molecular structure of Carbostyril Maleimide is analyzed using various techniques such as calorimetric, spectroscopic, and molecular modeling . The structure is found to be similar to its parent IgG1 mAb, but it is more easily destabilized by thermal stress, indicating reduced conformational stability .Chemical Reactions Analysis
Maleimide chemistry is widely used in the site-selective modification of proteins . The reaction of maleimides with thiols is chemoselective for thiols at pH 7.0, where the reaction rate of maleimide with thiols is about 1,000 times faster than the reaction rate of maleimide with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of Carbostyril Maleimide are characterized using optical and electron microscopy, vibrational spectroscopy, cyclic voltammetry, and electrochemical impedance spectroscopy . The properties of the resulting polymer films are also analyzed using a electrochemical quartz crystal microbalance with dissipation along with X-ray photoelectron spectroscopy .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polymers
Carbostyril Maleimide has been used in the synthesis and characterization of maleimide-functionalized 3,4-ethylenedioxythiophene (EDOT) monomers, and their corresponding polymers (PEDOT) and copolymers . The maleimide functionality can be readily reacted with a number of other moieties and provides access to a wide variety of potentially useful variants of EDOT .
Bioelectronic Devices
The maleimide-functionalized polymers have shown considerable interest for a variety of applications including bioelectronic devices . These materials make it possible to precisely tailor the electrical and biological properties of poly (alkylthiophenes) .
Sulfhydryl-Reactive Crosslinker Chemistry
Carbostyril Maleimide is a part of the class of reagents known as sulfhydryl-reactive chemical groups. These groups, which include maleimides, haloacetyls, and pyridyl disulfides, are used in biomolecular probes for labeling and crosslinking cysteines and other sulfhydryls .
Protein Conjugation and Labeling
Sulfhydryl groups are useful targets for protein conjugation and labeling. The maleimide functionality in Carbostyril Maleimide allows for more selective and precise crosslinking via sulfhydryl groups .
Sequence-Controlled Polymers (SCPs)
Carbostyril Maleimide has been used in the construction of sequence-controlled polymers (SCPs). SCPs are a type of polymer where the sequence of monomer units is precisely controlled .
Biomedical Interfaces
Carbostyril Maleimide has been used in the development of materials that could directly interface electrical components with specific neurons to mimic the durable, communicative system used by organisms .
Mecanismo De Acción
Target of Action
Carbostyril Maleimide, also known as OPC-167832, is a novel carbostyril derivative that shows potent antituberculosis activity . The primary target of this compound is Decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1) , an essential enzyme for cell wall biosynthesis in Mycobacterium tuberculosis .
Mode of Action
Carbostyril Maleimide interacts with its target, DprE1, by inhibiting its enzymatic activity . This interaction results in the disruption of cell wall biosynthesis in Mycobacterium tuberculosis, leading to its potent antituberculosis activity . The compound also exhibits bactericidal activity against both growing and intracellular bacilli .
Biochemical Pathways
The inhibition of DprE1 by Carbostyril Maleimide affects the biochemical pathway responsible for the biosynthesis of the cell wall in Mycobacterium tuberculosis . This disruption in the cell wall biosynthesis pathway leads to the death of the bacteria, thereby exhibiting its antituberculosis activity .
Result of Action
The result of Carbostyril Maleimide’s action is the potent bactericidal activity against Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound effectively kills both growing and intracellular bacilli . This makes it a promising candidate for the treatment of tuberculosis.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methyl-2-oxo-4aH-quinolin-7-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-8-6-12(17)15-11-7-9(2-3-10(8)11)16-13(18)4-5-14(16)19/h2-7,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXONHLXZQJFCBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C2C1C=CC(=C2)N3C(=O)C=CC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbostyril Maleimide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


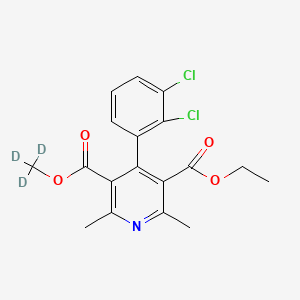
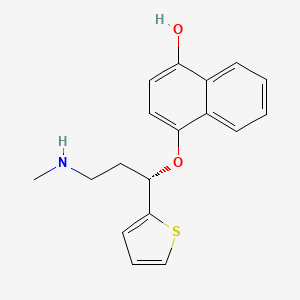

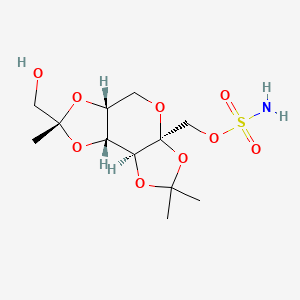
![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)
![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)
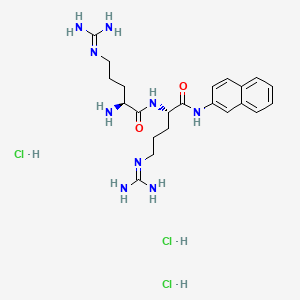


![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)
